molecular formula C11H16O3 B13662942 1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene

1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene

Cat. No.: B13662942
M. Wt: 196.24 g/mol
InChI Key: GTLOWRSPEJZJJJ-UHFFFAOYSA-N
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Description

1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, characterized by the presence of methoxy and methoxymethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene typically involves the reaction of 1-methoxy-4-(methoxymethoxy)benzene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps, such as distillation or chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

    Substitution: Halogens (Cl, Br), nitrating agents (HNO/HSO).

Major Products Formed:

Scientific Research Applications

1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 1-Methoxy-4-(methoxymethoxy)benzene
  • 1-Methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene
  • Benzene, 1-ethyl-4-methoxy-

Comparison: 1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-methoxy-4-[2-(methoxymethoxy)ethyl]benzene

InChI

InChI=1S/C11H16O3/c1-12-9-14-8-7-10-3-5-11(13-2)6-4-10/h3-6H,7-9H2,1-2H3

InChI Key

GTLOWRSPEJZJJJ-UHFFFAOYSA-N

Canonical SMILES

COCOCCC1=CC=C(C=C1)OC

Origin of Product

United States

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